DL-AP4 Sodium salt

概要

準備方法

合成経路と反応条件

DL-AP4 ナトリウム塩は、酪酸骨格にアミノ基とホスホノ基を導入する一連の化学反応によって合成されます。合成は通常、以下のステップを含みます。

酪酸骨格の形成: これは、適切な出発物質を反応させて酪酸構造を形成するプロセスです。

アミノ基の導入: このステップでは、酪酸骨格にアミノ基が添加されます。

ホスホノ基の導入: これは、酪酸骨格にホスホノ基を添加するプロセスです。

ナトリウム塩の形成: 最後のステップでは、化合物をナトリウム塩の形に変換します

工業的生産方法

DL-AP4 ナトリウム塩の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業グレードの試薬と最適化された反応条件を使用し、高い収率と純度を確保します。 最終生成物は、通常、結晶化またはその他の適切な精製方法によって精製されます .

化学反応の分析

反応の種類

DL-AP4 ナトリウム塩は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は酸化反応を起こし、酸化された誘導体が生成されます。

還元: 還元反応により、化合物を還元された形に変換することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、および置換反応のためのさまざまな求核剤が含まれます。 反応は、通常、制御された条件下で行われ、所望の生成物が生成されるようにします .

主な生成物

これらの反応から生成される主な生成物には、DL-AP4 ナトリウム塩のさまざまな誘導体が含まれ、これらは異なる生物学的活性と特性を持つ可能性があります .

科学研究への応用

DL-AP4 ナトリウム塩は、次のような幅広い科学研究への応用があります。

科学的研究の応用

Neuroscience Research

DL-AP4 sodium salt is primarily utilized in neuroscience to investigate the role of glutamate receptors in the central nervous system (CNS). Its ability to inhibit excitatory neurotransmission makes it a valuable tool for studying various neurological processes and disorders.

Key Applications:

- Glutamate Receptor Studies: Researchers use DL-AP4 to explore the mechanisms of excitatory neurotransmission and the modulation of synaptic plasticity.

- Neuroprotection: Studies indicate that DL-AP4 may offer neuroprotective effects by mitigating excitotoxicity associated with excessive glutamate signaling, which is relevant in conditions like stroke and neurodegenerative diseases.

Pharmacological Investigations

In pharmacology, this compound serves as a critical compound for developing and testing new drugs targeting glutamate receptors.

Key Applications:

- Drug Development: Its antagonistic properties help in screening potential therapeutic agents aimed at modulating glutamate receptor activity for treating disorders such as epilepsy, schizophrenia, and depression.

- Pharmacokinetic Studies: Investigations into the pharmacokinetics of compounds that act on glutamate receptors often utilize DL-AP4 as a reference standard.

Biochemical Pathway Studies

This compound is instrumental in biochemistry for elucidating pathways involving glutamate and its receptors.

Key Applications:

- Metabolic Pathways: Research has shown that DL-AP4 can influence metabolic pathways related to amino acid metabolism, providing insights into cellular responses to glutamate.

- Signal Transduction: The compound aids in understanding signal transduction mechanisms associated with glutamate receptor activation and inhibition.

Medical Research

The implications of this compound extend into medical research, particularly concerning neurological disorders.

Key Applications:

- Therapeutic Interventions: Studies have focused on using DL-AP4 to develop therapies for conditions characterized by dysregulated glutamatergic signaling, such as Alzheimer's disease and multiple sclerosis.

- Clinical Trials: The compound has been involved in preclinical trials assessing its efficacy and safety in various neurological models.

Case Studies

Several case studies highlight the applications of this compound:

- Study on Excitotoxicity : Research demonstrated that administration of DL-AP4 reduced neuronal death in models of excitotoxicity induced by excessive glutamate. This study provided insights into potential therapeutic strategies for neurodegenerative diseases .

- Pharmacological Profiling : A study evaluated the pharmacological profile of various glutamate receptor antagonists, including DL-AP4. The findings indicated that DL-AP4 effectively inhibited receptor-mediated signaling pathways associated with synaptic plasticity .

- Neuroprotective Effects : In rodent models of stroke, DL-AP4 was shown to significantly reduce infarct size when administered post-injury, suggesting its potential role as a neuroprotective agent .

作用機序

DL-AP4 ナトリウム塩は、グルタミン酸受容体の広範囲にわたるアンタゴニストとして作用することで、その効果を発揮します。これは受容体に結合し、グルタミン酸による活性化を阻害することで、興奮性神経伝達を抑制します。 DL-AP4 ナトリウム塩の分子標的は、さまざまなサブタイプのグルタミン酸受容体を含み、その作用には、これらの受容体に関連するシグナル伝達経路の調節が含まれます .

類似化合物の比較

DL-AP4 ナトリウム塩は、その広範囲にわたる活性のために、グルタミン酸受容体アンタゴニストの中でユニークです。類似の化合物には以下が含まれます。

DL-AP3 ナトリウム塩: 構造と活性プロファイルがわずかに異なるもう1つのグルタミン酸受容体アンタゴニスト

DL-AP5 ナトリウム塩: 特定のサブタイプのグルタミン酸受容体に対するより選択的なアンタゴニスト

L-AP4 ナトリウム塩: DL-AP4 の L-異性体であり、異なる生物学的活性と効力を持っています

DL-AP4 ナトリウム塩は、幅広いグルタミン酸受容体サブタイプを阻害する能力のために際立っており、神経科学研究において貴重なツールとなっています .

類似化合物との比較

DL-AP4 Sodium salt is unique among glutamate receptor antagonists due to its broad-spectrum activity. Similar compounds include:

DL-AP3 Sodium salt: Another glutamate receptor antagonist with a slightly different structure and activity profile

DL-AP5 Sodium salt: A more selective antagonist for certain subtypes of glutamate receptors

L-AP4 Sodium salt: The L-isomer of DL-AP4, which has different biological activity and potency

This compound stands out due to its ability to inhibit a wide range of glutamate receptor subtypes, making it a valuable tool in neuroscience research .

生物活性

DL-AP4 Sodium salt, chemically known as DL-2-Amino-4-phosphonobutyric acid sodium salt, is a broad-spectrum antagonist of excitatory amino acids (EAAs). Its primary applications are in research settings, particularly for studying glutamatergic signaling pathways. This compound is notable for its ability to inhibit both ionotropic and metabotropic glutamate receptors, making it a valuable tool in neuropharmacology.

- Molecular Weight : 205.08 g/mol

- Purity : ≥99%

- Chemical Structure : Contains phosphorus, nitrogen, and sodium components.

Biological Activity

This compound exhibits significant biological activity as an antagonist of glutamate receptors. Its mechanism involves the inhibition of synaptic excitation and excitatory amino acid-induced responses. The following sections detail its effects in various biological contexts.

The primary action of DL-AP4 is through the antagonism of glutamate receptors, which are critical for synaptic transmission in the central nervous system. This compound specifically targets:

- Ionotropic Glutamate Receptors : Inhibits receptor-mediated calcium influx.

- Metabotropic Glutamate Receptors : Modulates intracellular signaling pathways associated with neuronal excitability.

Key Research Findings

- Inhibition of Synaptic Excitation :

-

Role in Neuroprotection :

- Research indicates that DL-AP4 may protect against excitotoxicity by reducing excessive glutamate signaling, which is implicated in various neurodegenerative conditions.

- Impact on Intestinal Tumor Formation :

Tables of Biological Activity

Case Study 1: Neuroprotection in Excitotoxicity

In a controlled laboratory setting, researchers administered DL-AP4 to neuronal cultures exposed to high levels of glutamate. The results indicated a significant reduction in neuronal death compared to control groups not treated with the compound. This suggests potential therapeutic applications for conditions characterized by excitotoxicity, such as Alzheimer's disease.

Case Study 2: Colorectal Cancer Research

In a preclinical model involving Apc mutant mice, the deletion of AP4 was associated with a marked decrease in intestinal adenomas and an increase in Paneth cells, which play a role in gut homeostasis. This study underscores the potential of targeting AP4 pathways in cancer prevention strategies .

特性

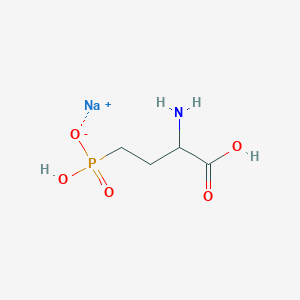

IUPAC Name |

sodium;(3-amino-3-carboxypropyl)-hydroxyphosphinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO5P.Na/c5-3(4(6)7)1-2-11(8,9)10;/h3H,1-2,5H2,(H,6,7)(H2,8,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWPQOULJIILQQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)[O-])C(C(=O)O)N.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NNaO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。